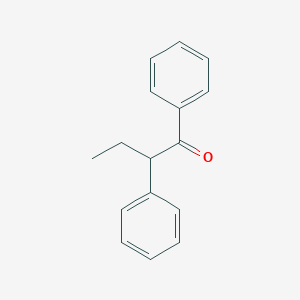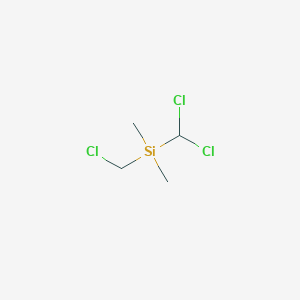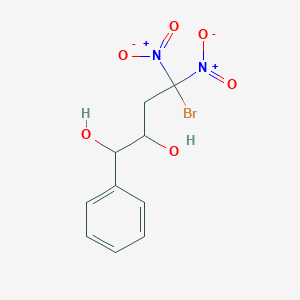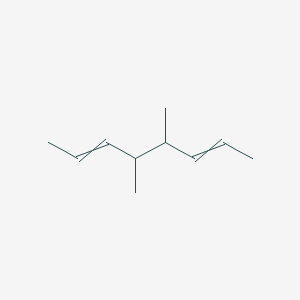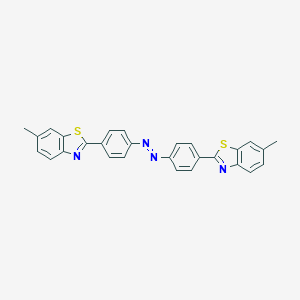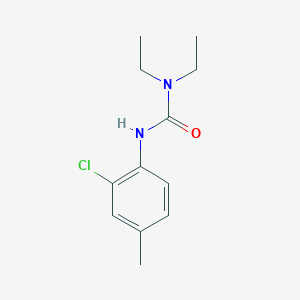
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first synthesized in 1957 and has been used extensively in agriculture to control weeds in crops such as cotton, soybean, and sugarcane. Diuron is also used in non-agricultural settings such as golf courses, railways, and roadways.
Mecanismo De Acción
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, ultimately leading to cell death in the plant.
Efectos Bioquímicos Y Fisiológicos
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been shown to have toxic effects on a variety of organisms, including humans. It can cause damage to the liver, kidneys, and reproductive system. Additionally, it has been shown to have endocrine-disrupting effects, leading to changes in hormone levels. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been shown to have negative effects on aquatic organisms, particularly on the growth and reproduction of fish and other aquatic species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive, making it a cost-effective choice for lab experiments. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments.
Direcciones Futuras
There are several areas of future research for 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea induces apoptosis in cancer cells and to identify potential targets for therapy. Additionally, there is a need for further research on the environmental impact of 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, particularly on aquatic ecosystems. Finally, there is a need for the development of alternative herbicides that are less toxic and have less potential for environmental harm.
Métodos De Síntesis
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can be synthesized through a reaction between 2-chloro-4-methylphenyl isocyanate and diethylamine. The reaction yields 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea as a white crystalline solid with a melting point of 158-160°C.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, leading to their death. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been studied for its potential use in cancer treatment. Studies have shown that 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a variety of bacteria and fungi.
Propiedades
Número CAS |
15441-96-0 |
|---|---|
Nombre del producto |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
Fórmula molecular |
C12H17ClN2O |
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
3-(2-chloro-4-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-7-6-9(3)8-10(11)13/h6-8H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
QGVVUHXHTXIBTP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
SMILES canónico |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
Sinónimos |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



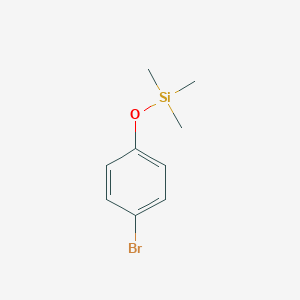
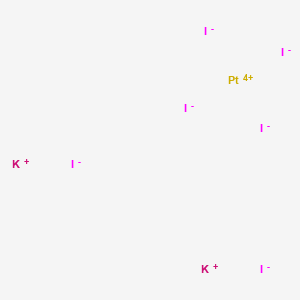
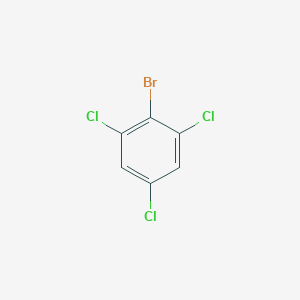
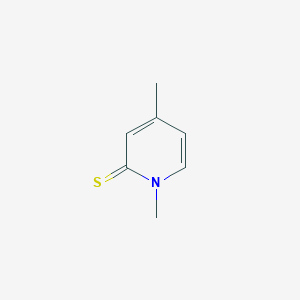
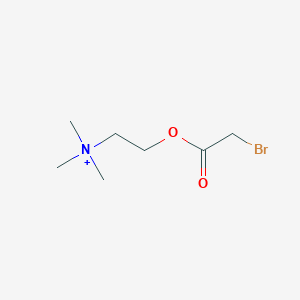


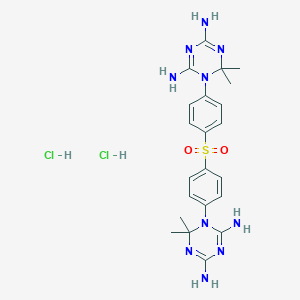
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
